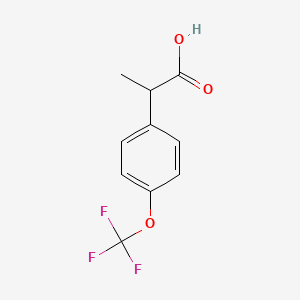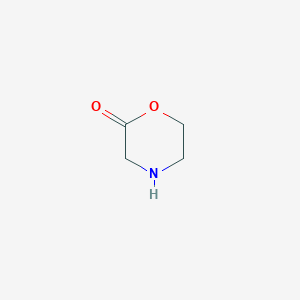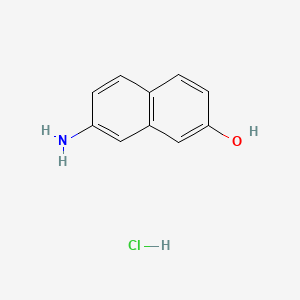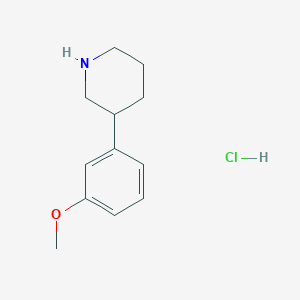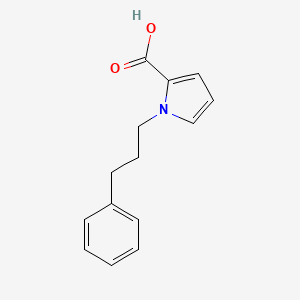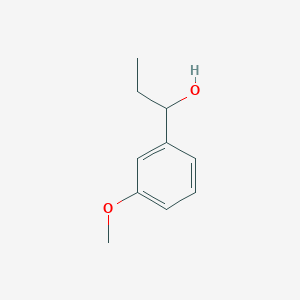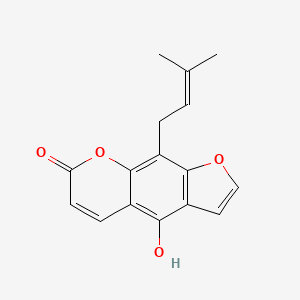![molecular formula C14H15NO3 B1368197 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-33-6](/img/structure/B1368197.png)
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
The compound “1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C14H15NO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alcohol was oxidized using PCC to obtain 1-(4-(3-methoxyphenoxy)phenyl)propane-1-one with a yield of 89%. BBr3 was utilized to remove the methyl and produce 1-[4-(3-hydroxyphenoxy)phenyl]propane-1-one with a yield of 62% .Scientific Research Applications
Chemical Constituents and Biological Activities
- A pyrrole alkaloid structurally related to 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde, named pyrrolezanthine, was isolated from the stem wood of Formosan Zanthoxylum simulans. It demonstrated anti-platelet aggregation activity in vitro (Yang et al., 2002).
Synthesis and Characterization
- The synthesis of a compound structurally similar to this compound, specifically 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been achieved. This compound is notable as an aqueous solubility aldehyde and an important intermediate in the synthesis of small molecule anticancer drugs (Wang et al., 2017).
Application in Organic Synthesis
- Research into pyrrole derivatives, including compounds related to this compound, has led to the synthesis of novel chalcone derivatives. These compounds are characterized using various spectroscopic techniques and have potential applications in forming a range of heterocyclic compounds (Singh et al., 2014).
Novel Ring Systems
- In a study exploring novel synthetic pathways, 1H-Pyrrole-2-carbaldehyde, a compound related to this compound, was utilized to synthesize the pyrrolo[2,1-c][1,4]benzodiazocine ring system. This synthesis provides insights into new approaches to complex ring systems (Koriatopoulou et al., 2008).
Potential in Drug Synthesis
- The synthesis of derivatives from 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, structurally similar to this compound, has been reported. These compounds are intermediates in the Horner-Wadsworth-Emmons reaction and have potential applications in the synthesis of natural products and drugs (Karousis et al., 2006).
Antimicrobial Activity
- A series of new compounds including 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde, structurally related to this compound, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).
Natural Product Synthesis
- Pyrazole alkaloids from watermelon seeds, including a compound similar to this compound, were isolated and studied. These compounds demonstrated melanogenesis inhibitory activity, indicating potential in cosmetic or therapeutic applications (Kikuchi et al., 2015).
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-4-6-14(7-5-13)18-10-9-15-8-2-3-12(15)11-16/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKALHFMKIHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




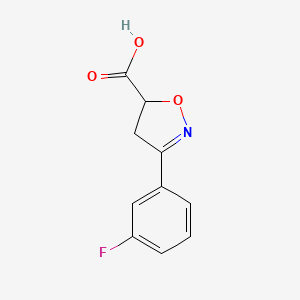
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
